

In Vivo Pharmacokinetics of NKH477: A Technical Guide

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Compound of Interest

Compound Name: NKH477

Cat. No.: B1669296

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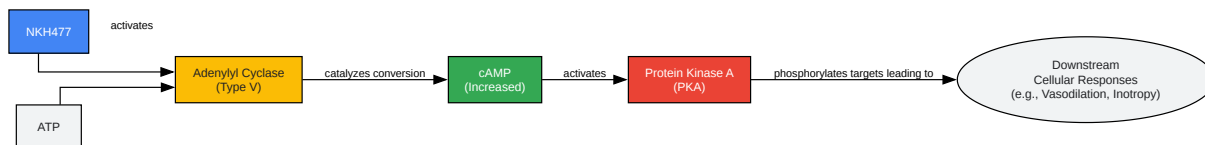
For Researchers, Scientists, and Drug Development Professionals

Introduction

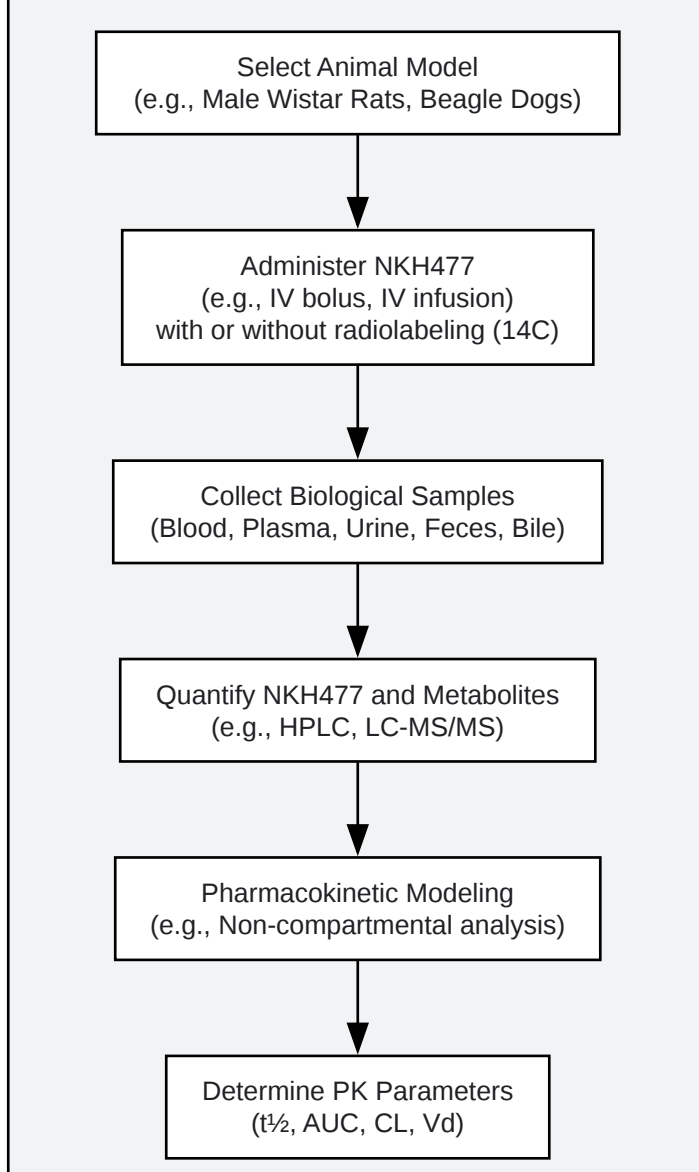
NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin, a labdane diterpene extracted from the plant *Coleus forskohlii*. Like its parent compound, **NKH477** is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP levels mediates a variety of physiological responses, making **NKH477** a compound of interest for therapeutic applications, particularly in cardiovascular diseases.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of **NKH477**, summarizing key data from preclinical and clinical studies.

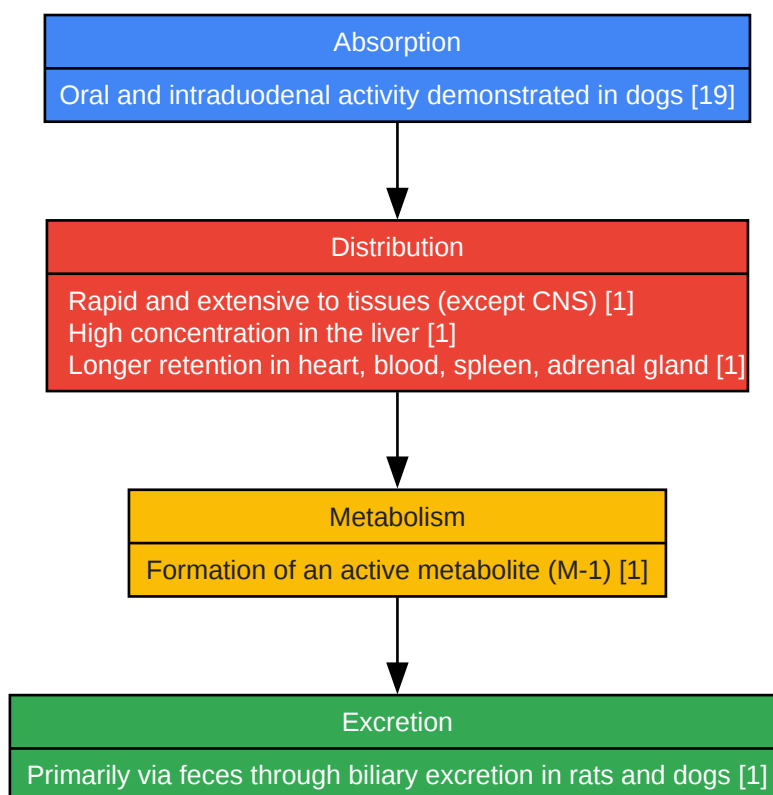
Mechanism of Action

NKH477 directly stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This second messenger is crucial in numerous signaling pathways. The activation of adenylyl cyclase by **NKH477** occurs without the inhibition of phosphodiesterases or Na⁺/K⁺-ATPase.[2] Notably, **NKH477** exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1]



Preclinical Pharmacokinetic Study Workflow





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